molecular formula C14H23NO4S B2492947 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305254-87-7

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2492947
CAS RN: 2305254-87-7
M. Wt: 301.4
InChI Key: HFFRBXZUGBSFDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those similar to the subject compound, involves strategic methodologies to incorporate the spirocyclic framework. For instance, Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives showcasing the versatility of spirocyclic frameworks in the development of compounds with potential anticancer activity (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017). Additionally, Mai et al. (2010) described the synthesis of a closely related compound, demonstrating the importance of maintaining stereochemistry throughout the synthetic process (Mai, Green, Bates, & Fang, 2010).

Scientific Research Applications

Anticancer Research

The potential anticancer applications of 1-thia-azaspiro[4.5]decane derivatives have been explored in scientific research. New derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated against various cancer cell lines, including HepG-2, PC-3, and HCT116. Some compounds showed moderate to high inhibitory activities, indicating the relevance of this scaffold in anticancer drug development (Flefel et al., 2017).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-7-4-10(11(16)17)14(15)5-8-20-9-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFRBXZUGBSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCSCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid

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